11beta-Hydroxycedrelone

Description

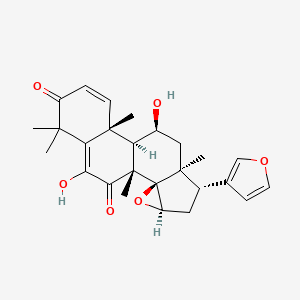

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4R,6S,7S,9S,10R,11R)-6-(furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-22(2)16(28)6-8-23(3)19-15(27)11-24(4)14(13-7-9-31-12-13)10-17-26(24,32-17)25(19,5)21(30)18(29)20(22)23/h6-9,12,14-15,17,19,27,29H,10-11H2,1-5H3/t14-,15-,17+,19+,23+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFXHNQBTKQCGX-SAUZOWKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4(C35C(O5)CC4C6=COC=C6)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Elucidation Methodologies

Biogeographical Distribution and Botanical Sources of 11beta-Hydroxycedrelone and Related Limonoids

This compound, along with other related limonoids, is predominantly found in plants belonging to the Walsura genus of the Meliaceae family. These plants are a rich source of diverse limonoids and triterpenoids. The genus Walsura is native to the tropical zones of several Asian countries. Its distribution spans from Sri Lanka and the Himalayas through Indochina, Malaysia, Indonesia, and extends to New Guinea.

Specific botanical sources for this compound include Walsura yunnanensis, a species found in the Yunnan province of China. researchgate.netnih.gov The bark, twigs, and leaves of this plant have been identified as containing this particular compound. researchgate.netnih.gov Another notable species, Walsura robusta, which is also distributed in southern China, has been reported to contain a variety of cedrelone-type limonoids, including this compound. nih.govresearchgate.net The geographical distribution of these plant species dictates the natural availability of this compound. The table below summarizes the key botanical sources and their geographical locations.

| Botanical Source | Family | Geographical Distribution |

| Walsura yunnanensis | Meliaceae | Yunnan, China |

| Walsura robusta | Meliaceae | Southern China |

| Walsura species (general) | Meliaceae | Tropical Asia (Sri Lanka, Himalayas, Indochina, Malaysia, Indonesia, New Guinea) |

Advanced Chromatographic and Spectroscopic Isolation Strategies from Plant Extracts

The isolation of this compound from its natural plant sources involves a series of sophisticated extraction and chromatographic techniques. The general workflow begins with the extraction of the plant material, typically the bark, leaves, or twigs, using organic solvents such as methanol or ethyl acetate. This initial extraction yields a crude mixture containing a wide array of phytochemicals.

To isolate this compound from this complex mixture, researchers employ various advanced chromatographic methods. These techniques separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase. Commonly used strategies for the purification of limonoids from Walsura extracts include:

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or octadecylsilane (ODS). Different solvents or solvent mixtures are used to elute the compounds at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more efficient and higher-resolution chromatographic technique. Preparative HPLC is often used in the final stages of purification to obtain highly pure this compound. The use of a Diode Array Detector (DAD) with HPLC can aid in targeting specific types of limonoids based on their characteristic ultraviolet (UV) absorption profiles. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or decomposition of the target compounds.

Sephadex Column Chromatography: This size-exclusion chromatography is used to separate molecules based on their size.

The selection and sequence of these chromatographic steps are crucial for the successful isolation of pure this compound.

Methodologies for Stereochemical Assignment and Structural Refinement

Once this compound is isolated in its pure form, its chemical structure, including its stereochemistry, must be unequivocally determined. A combination of modern spectroscopic techniques is employed for this purpose.

The primary methods for the structural elucidation of this compound and related cedrelone-type limonoids are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and assembling the complete carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is used to accurately determine the molecular formula of the compound by providing a precise measurement of its molecular weight.

Single-Crystal X-ray Diffraction: This powerful technique provides the most definitive three-dimensional structure of a molecule. When a suitable single crystal of the compound can be grown, X-ray diffraction analysis can determine the precise spatial arrangement of all atoms, thereby establishing the absolute configuration and stereochemistry of this compound. nih.gov

The collective data from these analytical methods allow for the complete and accurate structural assignment of this compound. The table below summarizes the key spectroscopic techniques used in this process.

| Spectroscopic Technique | Purpose in Structural Elucidation |

| ¹H NMR | Provides information on the proton environment and their coupling patterns. |

| ¹³C NMR | Identifies the different carbon environments within the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms to build the molecular framework. |

| HR-ESI-MS | Determines the precise molecular weight and elemental composition. |

| Single-Crystal X-ray Diffraction | Provides the definitive 3D structure and absolute stereochemistry. |

Biosynthesis and Enzymatic Pathways of 11beta Hydroxycedrelone

Proposed Precursor Metabolism in Cedrelone (B224078) Biosynthesis

Limonoids, including cedrelone, are classified as tetranortriterpenoids, indicating their origin from a 30-carbon triterpene precursor from which four carbon atoms are subsequently removed. rsc.org The biosynthesis begins with the universal five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants like those of the Meliaceae family, which are known producers of cedrelone, these precursors are primarily synthesized via the mevalonate (B85504) (MVA) pathway. nih.govnih.gov

The key steps in the formation of the cedrelone backbone are as follows:

Farnesyl Diphosphate (FPP) Synthesis: IPP and DMAPP units are sequentially condensed to form the 15-carbon intermediate, farnesyl diphosphate. nih.gov

Squalene Formation: Two molecules of FPP undergo a head-to-head condensation to produce the 30-carbon acyclic triterpene, squalene. nih.gov

Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is the critical branch point for the biosynthesis of diverse triterpenoids. The cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs), forms the foundational tetracyclic or pentacyclic triterpene skeleton. nih.govnih.gov For limonoids of the Meliaceae family, the proposed precursor scaffold is a protolimonoid of the tirucallane (B1253836) or euphane type. nih.govchemrxiv.org

Limonoid Skeleton Formation: The protolimonoid scaffold undergoes a series of oxidative modifications, rearrangements, and the eventual cleavage of four terminal carbons from the side chain to form the characteristic furan (B31954) ring found in most limonoids, including cedrelone. rsc.orgnih.gov

Studies on related limonoids in Azadirachta indica (Neem) confirm that the MVA pathway is the exclusive contributor of isoprene units for their biosynthesis. nih.govnih.gov This was demonstrated through stable isotope labeling experiments and the use of metabolic inhibitors, which showed that inhibiting the MVA pathway drastically reduced limonoid production, while inhibiting the alternative methylerythritol phosphate (B84403) (MEP) pathway had no effect. nih.govnih.gov

Enzymatic Steps Involved in 11beta-Hydroxylation and Related Transformations

The conversion of the precursor cedrelone to 11beta-Hydroxycedrelone involves a highly specific hydroxylation reaction at the C-11 position. In plant secondary metabolism, such regio- and stereospecific oxidations are characteristically catalyzed by Cytochrome P450 monooxygenases (CYPs). researchgate.netnih.gov These heme-containing enzymes are a vast superfamily responsible for the immense structural diversity of natural products. nih.govfrontiersin.org

While the specific CYP enzyme responsible for the 11beta-hydroxylation of cedrelone in producer plants (e.g., Toona or Cedrela species) has not been isolated, strong evidence for this enzymatic capability comes from microbial biotransformation studies. Research has shown that whole-cell cultures of the fungus Cunninghamella echinulata can effectively mimic the plant monooxygenase system by performing a regio- and stereoselective 11beta-hydroxylation on various basic limonoid skeletons. acs.orgnih.gov This biotransformation efficiently converted substrates like azadiradione (B1252901) and gedunin (B191287) into their 11β-hydroxy analogues as the sole products, achieving a transformation efficiency of up to 96% under optimized conditions. acs.orgnih.gov This demonstrates the existence of an 11β-hydroxylase enzyme active on the limonoid framework and suggests that a plant-based CYP enzyme performs the analogous step in the biosynthesis of this compound.

**Table 1: Microbial 11β-Hydroxylation of Limonoid Substrates by Cunninghamella echinulata*** *This table summarizes the biotransformation of various limonoids into their 11β-hydroxylated derivatives, a reaction analogous to the formation of this compound from cedrelone.

| Substrate | Product | Reaction Type | Key Enzyme Class (Proposed) | Reference |

|---|---|---|---|---|

| Epoxyazadiradione | 11β-Hydroxyepoxyazadiradione | Regio- and Stereoselective Hydroxylation | Cytochrome P450 Monooxygenase | acs.org |

| Azadiradione | 11β-Hydroxyazadiradione | Regio- and Stereoselective Hydroxylation | Cytochrome P450 Monooxygenase | acs.orgnih.gov |

| Gedunin | 11β-Hydroxygedunin | Regio- and Stereoselective Hydroxylation | Cytochrome P450 Monooxygenase | acs.orgnih.gov |

Genetic and Molecular Basis of Biosynthetic Enzyme Expression in Producer Organisms

The biosynthesis of complex natural products like this compound is underpinned by the coordinated expression of specific genes encoding the necessary enzymes. The genetic framework for limonoid production resides in the genomes of producer organisms, such as plants of the Meliaceae family (e.g., Cedrela odorata). scielo.org.mxnih.gov The key gene families involved are the oxidosqualene cyclases (OSCs), which produce the initial triterpenoid (B12794562) skeleton, and the cytochrome P450s (CYPs), which perform extensive oxidative tailoring. nih.govnih.gov

Transcriptome analyses of limonoid-producing plants like Azadirachta indica and Melia azedarach have identified a large number of candidate OSC and CYP genes potentially involved in the pathway. nih.govresearchgate.net The expression of these genes is often highly regulated, showing tissue-specific patterns and inducibility in response to developmental cues or environmental stimuli. nih.gov For example, studies in neem have shown that the expression of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), the rate-limiting enzyme of the MVA pathway, is significantly higher than that of the corresponding enzyme in the MEP pathway, correlating with the MVA pathway's role in limonoid biosynthesis. nih.govnih.gov

The genetic basis for the production of this compound would therefore involve:

The expression of an OSC gene that specifically produces the protolimonoid precursor to cedrelone.

The expression of a suite of CYP genes that modify this scaffold to form cedrelone.

The expression of a specific CYP gene encoding an 11beta-hydroxylase that catalyzes the final step to produce this compound.

Identifying the precise genes from the large CYP family remains a significant challenge, requiring functional characterization to confirm their roles.

In Vitro Reconstitution and Characterization of Biosynthetic Enzymes

The definitive confirmation of an enzyme's function in a biosynthetic pathway requires its isolation and characterization in vitro. For enzymes like the proposed 11beta-hydroxylase, this process typically involves heterologous expression, where the candidate gene is expressed in a host organism that does not naturally produce the compound. nih.govresearchgate.net

While the specific enzymes for this compound biosynthesis have not yet been characterized in vitro, the established methodology would proceed as follows:

Gene Identification: Candidate CYP genes are selected from the transcriptome of a producer organism based on expression patterns that correlate with this compound accumulation.

Heterologous Expression: The selected gene is cloned into an expression vector and introduced into a suitable host, commonly baker's yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). researchgate.net

Enzyme Preparation: The host cells are cultured, and the microsomal fraction, which contains the membrane-bound CYP enzymes, is isolated.

Biochemical Assay: The microsomal preparation containing the recombinant enzyme is incubated with the substrate (cedrelone) and necessary cofactors (e.g., NADPH and a CYP reductase).

Product Analysis: The reaction products are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound.

This approach allows for the precise determination of the enzyme's function, substrate specificity, and kinetic parameters, providing conclusive evidence of its role in the biosynthetic pathway.

Investigating Biotransformation Products of this compound by Microbial or Plant Systems

Biotransformation utilizes biological systems, such as microbial or plant cell cultures, to carry out chemical modifications of a substrate, often leading to the synthesis of novel derivatives with potentially new properties. medcraveonline.comnih.govresearchgate.net While no studies have specifically documented the use of this compound as a substrate for biotransformation, the extensive body of research on the microbial transformation of other terpenoids and limonoids allows for informed predictions. nih.govcore.ac.uk

Microorganisms, particularly fungi, are known to possess a wide array of enzymes, including P450s, dehydrogenases, and transferases, that can modify complex natural products. nih.gov If this compound were supplied as a precursor to various microbial cultures, a range of biotransformation products could potentially be generated.

Table 2: Potential Biotransformation Reactions on the this compound Scaffold This table outlines plausible enzymatic modifications that microbial or plant systems could perform on this compound, based on known biotransformation capabilities for related compounds.

| Reaction Type | Description | Potential Product Class | Enzyme(s) Involved |

|---|---|---|---|

| Hydroxylation | Introduction of additional hydroxyl (-OH) groups at other positions on the molecule. | Polyhydroxylated cedrelone derivatives | Cytochrome P450 Monooxygenases |

| Dehydrogenation | Oxidation of the existing 11-hydroxyl group to a ketone, forming 11-oxocedrelone. | 11-keto cedrelone derivatives | Dehydrogenases |

| Glycosylation | Attachment of a sugar moiety to the hydroxyl group. | Cedrelone glycosides | Glycosyltransferases |

| Acetylation | Addition of an acetyl group to the hydroxyl group. | 11beta-Acetoxycedrelone | Acetyltransferases |

| Ring Cleavage | Opening of one of the steroidal rings, leading to seco-limonoids. | Seco-cedrelone derivatives | Oxygenases |

Such investigations could serve as a powerful tool for generating novel limonoid derivatives, expanding the chemical diversity of this class of compounds for further study.

Chemical Synthesis and Derivatization Strategies for 11beta Hydroxycedrelone and Analogues

Total Synthesis Approaches to the Cedrelone (B224078) Core Structure

The total synthesis of the cedrelone core, a complex tricyclic sesquiterpene skeleton, has been a formidable challenge for synthetic chemists. The cedrane (B85855) skeleton, which forms the foundation of cedrelone, is characterized by a tricyclo[5.3.1.01,5]undecane ring system with two quaternary carbon centers. Various synthetic strategies have been developed to construct this intricate framework.

Early approaches often focused on building the spirocyclic A and C rings first, followed by the construction of the B-ring. winthrop.edu More contemporary methods have utilized powerful reactions to achieve the synthesis in a more convergent and efficient manner. One notable strategy involves the use of an intramolecular Diels-Alder reaction of an alkyl cyclopentadiene (B3395910) to stereoselectively form a key tricyclic olefin intermediate. cdnsciencepub.comcdnsciencepub.com This intermediate can then be further elaborated through ring expansion to furnish the cedrone core. cdnsciencepub.comcdnsciencepub.com

Another innovative approach has been the application of N-aziridinylimine radical chemistry. This method allows for the construction of the quaternary carbon centers, a significant hurdle in the synthesis, through a tandem radical cyclization reaction. winthrop.edu The Pauson-Khand reaction has also been effectively employed in an intramolecular fashion to construct the tricyclic carbon skeleton of cedrone, providing a formal total synthesis of (±)-α- and β-cedrene. udel.edu Furthermore, radical cyclization cascade reactions of epoxycyclohexanes have been developed as a unified method for generating the carbon skeletons of both clovane and cedrane sesquiterpenes. researchgate.net These diverse strategies highlight the ingenuity required to assemble the complex cedrelone core and provide a foundation for the total synthesis of 11beta-Hydroxycedrelone.

Semi-Synthetic Modifications of Naturally Occurring Cedrelone Derivatives

Cedrelone, the parent compound of this compound, can be isolated from the heartwood of Toona ciliata. This natural availability provides a valuable starting point for the semi-synthetic preparation of this compound and its derivatives. The chemical modification of cedrelone allows for the introduction of various functional groups and the exploration of their impact on biological activity.

One study detailed the modification of isolated cedrelone using various chemical reagents. researchgate.net These modifications targeted the existing functional groups on the cedrelone scaffold, leading to the creation of novel derivatives. The resulting compounds were then characterized by spectroscopic methods and screened for their antimicrobial activities. researchgate.net Such semi-synthetic approaches are advantageous as they bypass the often lengthy and challenging total synthesis of the core structure, allowing for a more rapid generation of analogues. While this particular study focused on antimicrobial activity, the principles of modifying the cedrelone scaffold are directly applicable to the synthesis of this compound and its analogues for other biological targets.

Stereoselective Introduction of the 11beta-Hydroxyl Group

The introduction of the hydroxyl group at the 11beta-position of the cedrelone core is a critical step in the synthesis of this compound, as this feature is often crucial for its biological activity. Achieving the desired stereoselectivity at this position presents a significant synthetic challenge due to the sterically hindered nature of the C11 position.

While specific methods for the direct 11beta-hydroxylation of cedrelone are not extensively documented in publicly available literature, insights can be drawn from analogous transformations in other complex natural products, particularly steroids. The functionalization of unactivated C-H bonds is a frontier in organic synthesis, and various methods are being developed to achieve this with high site- and stereoselectivity. nih.gov Catalyst-controlled C-H functionalization, using dirhodium catalysts, for instance, has shown promise in achieving high selectivity without the need for directing groups. nih.gov

Furthermore, chemoenzymatic approaches, utilizing engineered cytochrome P450 enzymes, have emerged as powerful tools for the selective C-H hydroxylation of complex molecules. chemrxiv.orgfrontiersin.org These enzymes can exhibit remarkable regio- and stereoselectivity, offering a potential avenue for the precise installation of the 11beta-hydroxyl group on the cedrelone scaffold. The photooxidation of cedrelone has also been investigated, leading to the formation of oxidized products, demonstrating that the molecule is susceptible to oxidative transformations. nih.gov Although this method did not specifically yield the 11beta-hydroxy derivative, it opens the door for exploring other selective oxidation methodologies.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of this compound are essential for elucidating the structure-activity relationships (SAR) that govern its inhibitory activity against 11β-HSD1. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for potent and selective inhibition.

Although specific SAR studies on this compound itself are not widely published, a wealth of information can be gleaned from the extensive research on other classes of 11β-HSD1 inhibitors. nih.govnih.govsemanticscholar.org These studies often involve the synthesis of a series of compounds with variations in different regions of the molecule, followed by biological evaluation. For example, in the development of diarylsulfone 11β-HSD1 inhibitors, optimization of the series led to highly potent compounds with excellent pharmacokinetic properties. nih.gov

Applying this logic to the this compound scaffold, analogues could be designed with modifications to the furan (B31954) ring, the A-ring enone system, and the substituents on the tricyclic core. The synthesis of these analogues would likely involve a combination of total synthesis to create modified core structures and semi-synthetic modifications of naturally derived cedrelone. The biological data obtained from these analogues would then be used to build a comprehensive SAR model, guiding the design of more potent and selective 11β-HSD1 inhibitors based on the cedrelone scaffold.

Methodologies for Structural Diversification and Library Generation

To efficiently explore the chemical space around the this compound scaffold and accelerate the discovery of potent analogues, methodologies for structural diversification and library generation are crucial. Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules. broadinstitute.orgcam.ac.uknih.govnih.gov

A study on the cedrane scaffold, the core of cedrelone, demonstrated the feasibility of generating one- and multi-dimensional libraries. acs.org A cedrane scaffold with three orthogonally reactive chemical handles was synthesized on a gram scale, allowing for the systematic introduction of a variety of substituents at different positions. acs.org This approach enables the creation of focused libraries to probe specific regions of the molecule for their role in biological activity.

Furthermore, chemoenzymatic diversity-oriented synthesis (CeDOS) offers an innovative approach to generating skeletally diverse libraries of natural product-like compounds. chemrxiv.org This strategy utilizes the selective C-H hydroxylation and epoxidation reactions catalyzed by engineered P450 enzymes to introduce functional handles for further diversification. Applying such a strategy to cedrelone or a synthetic precursor could lead to a library of novel, oxidized analogues, including those with hydroxylation at the 11beta-position and other sites, providing a rich source of compounds for biological screening.

Molecular Mechanisms and Cellular Interactions of 11beta Hydroxycedrelone

Identification and Characterization of Molecular Targets

The direct molecular targets of 11beta-Hydroxycedrelone have not been definitively identified in published research. While compounds with similar structural motifs have been investigated for their interaction with various enzymes, specific binding data for this compound is lacking.

Protein-Ligand Binding Assays and Kinetics

Comprehensive protein-ligand binding assays to determine the binding affinity (Kd) or inhibition constant (Ki) of this compound against specific protein targets are not currently available. Such studies are crucial for understanding the potency and selectivity of a compound's interaction with its molecular target.

Enzyme Inhibition/Activation Profiles (e.g., 11beta-HSD1) and Mechanism of Inhibition

A primary area of investigation for structurally similar compounds has been the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, thereby regulating local glucocorticoid levels. nih.gov Inhibition of 11β-HSD1 is a therapeutic target for metabolic syndrome and other conditions. nih.govnih.gov However, specific enzyme inhibition assays detailing the IC50, mechanism of inhibition (e.g., competitive, non-competitive), and kinetic parameters for this compound's effect on 11β-HSD1 have not been reported.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | IC50 | Ki | Mechanism of Inhibition |

|---|

Allosteric Modulation and Conformational Changes Induced by this compound

There is no available evidence to suggest whether this compound acts as an allosteric modulator of any target protein. Allosteric modulators bind to a site distinct from the primary active site, inducing a conformational change that alters the protein's activity. nih.gov Studies to investigate such mechanisms for this compound have not been published.

Cellular Pathway Perturbations and Mechanistic Studies in Cell Lines

The effects of this compound on cellular pathways and its broader mechanistic profile in cell-based models remain to be investigated.

Analysis of Downstream Signaling Cascades

Given the lack of a confirmed molecular target, the downstream signaling cascades affected by this compound are unknown. If it were to inhibit 11β-HSD1, it could theoretically modulate glucocorticoid receptor signaling pathways. nih.gov However, direct evidence of this from studies involving this compound is absent.

Gene Expression and Proteomic Profiling in Response to this compound Exposure (in vitro)

No studies have been published detailing the changes in gene expression or the proteomic landscape of cells upon exposure to this compound. Such analyses would be invaluable for identifying the cellular processes and pathways perturbed by the compound.

Table 2: Summary of Cellular Effects of this compound

| Cellular Process | Affected Pathways | Key Genes/Proteins Modulated |

|---|

Mechanistic Insights into Cellular Processes (e.g., apoptosis, cell cycle regulation in cell lines)

The compound this compound belongs to the limonoid class of phytochemicals, which are oxygenated triterpenoids known for a range of biological activities. uhsp.eduelsevierpure.com Research into related limonoids, particularly the parent compound cedrelone (B224078), has provided insights into their effects on cellular processes, which are crucial for understanding their therapeutic potential. Limonoids have been broadly investigated for their anticancer properties, with studies demonstrating their capacity to suppress cell proliferation and induce programmed cell death, or apoptosis. uhsp.eduelsevierpure.com

Studies on the effects of cedrelone on the MDA-MB-231 human breast cancer cell line have shown that it can inhibit key processes associated with cancer progression, including proliferation, adhesion, migration, and invasion. researchgate.net A primary mechanism identified is the induction of apoptosis. researchgate.net The process of apoptosis is a highly regulated pathway essential for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov The ability of cedrelone to trigger this process in cancer cells highlights a significant mechanism of its anticancer action. researchgate.net

The cell cycle is a fundamental process that governs cell division and proliferation. nih.gov It is tightly controlled by a series of checkpoints and regulatory proteins. nih.gov The uncontrolled proliferation of cancer cells is often due to defects in cell cycle regulation. nih.gov The antiproliferative effects of limonoids suggest an interaction with the cell cycle machinery. uhsp.eduelsevierpure.com By inducing apoptosis, compounds like cedrelone can effectively halt the propagation of malignant cells. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. acs.org For natural products like limonoids, SAR studies are critical, as even minor modifications to the core structure can result in significant changes in biological effects. uhsp.eduelsevierpure.com These studies help in identifying the key chemical features, or pharmacophores, responsible for the compound's interaction with its biological target, thereby guiding the design of more potent and selective analogs. acs.org

The binding affinity of a compound to its molecular target is a key determinant of its biological potency. SAR studies aim to correlate specific structural features with this binding affinity. For instance, the acetylation of cedrelone to form cedrelone acetate was found to enhance its cytotoxic properties, indicating that the addition of an acetyl group favorably influences its interaction with cellular targets responsible for cytotoxicity. researchgate.net

Research on cedrelone-type limonoids isolated from Walsura robusta has identified several derivatives with moderate inhibitory activities against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net This enzyme is a potential therapeutic target, and the study of these natural inhibitors provides valuable SAR data. researchgate.net The variation in inhibitory concentration (IC50) values among different derivatives allows for the elucidation of which structural modifications enhance or diminish binding to the enzyme's active site. researchgate.net For example, analysis of various euphane-type triterpenoids, a class related to limonoids, showed they had the best ability to bind to the active pocket of 11β-HSD1 in molecular docking experiments, correlating with their observed inhibitory activity. researchgate.net

Table 1: Inhibitory Activities of Selected Cedrelone-Type Limonoids and Triterpenoids against 11β-HSD1

| Compound | IC50 (μM) against 11β-HSD1 |

|---|---|

| (23E)-3β-hydroxy-25-methoxy-eupha-8,23-diene-7-one | 1.31 ± 0.34 |

| Compound 3 from Walsura robusta study | 6.50 ± 0.22 |

| Compound 14 from Walsura robusta study | 8.27 ± 0.33 |

| (23E)-3β-hydroxy-25-methoxy-lanost-8,23-diene-7-one | 9.38 ± 0.64 |

Data sourced from a study on limonoids and triterpenoids from Walsura robusta. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comfarmaciajournal.com By quantifying molecular properties through calculated descriptors (e.g., electronic, steric, and hydrophobic features), QSAR models can predict the activity of novel, unsynthesized compounds. mdpi.comresearchgate.net This approach saves significant time and resources in the drug discovery process by prioritizing the synthesis of molecules with the highest predicted potency. mdpi.comfarmaciajournal.com

While specific QSAR models for this compound were not found in the reviewed literature, the methodology is broadly applicable to limonoids. A typical QSAR study involves:

Compiling a dataset of structurally related compounds with experimentally determined biological activities.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods to build a regression model that links the descriptors to the activity. researchgate.net

Validating the model's predictive power using internal and external test sets of compounds. researchgate.net

Computational modeling, including molecular docking, complements QSAR by simulating the interaction between a ligand (like this compound) and its protein target at a molecular level. researchgate.net These simulations can help visualize the binding mode, identify key amino acid interactions, and explain the SAR data, such as why one derivative is more active than another. researchgate.net

Pharmacophore mapping is a crucial aspect of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. mdpi.com

The process of developing a pharmacophore model for a compound like this compound would involve:

Identifying a set of active limonoid analogs.

Generating low-energy 3D conformations for each molecule.

Superimposing the conformations to identify the common spatial arrangement of chemical features that are critical for activity.

Once a validated pharmacophore model is established, it serves as a 3D query to search virtual databases for diverse molecules that match the pharmacophore but may have a completely different chemical scaffold. This strategy, known as virtual screening, is a powerful tool for discovering novel lead compounds. Furthermore, the pharmacophore model provides a blueprint for the de novo design of new ligands or for optimizing existing leads by guiding the modification of their structure to better fit the pharmacophoric features, with the goal of enhancing binding affinity and biological activity.

Advanced Analytical and Research Methodologies for 11beta Hydroxycedrelone Investigations

High-Resolution Mass Spectrometry for Metabolomics and Interactomics

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the study of 11beta-Hydroxycedrelone. In metabolomics, HRMS allows for the detection and identification of this compound and its metabolites within complex biological matrices like plant extracts or cell cultures. The high mass accuracy of instruments like Orbitrap or Time-of-Flight (TOF) analyzers enables the determination of elemental compositions for the parent ion and its fragments, which is a critical step in identifying unknown compounds. nih.govyoutube.com

The investigation of limonoids, the class to which this compound belongs, has benefited from the development of structure-fragment relationships (SFRs) using UHPLC-MS/MS. nih.gov By systematically analyzing the fragmentation patterns of known limonoids like cedrelone (B224078), researchers can establish a library of characteristic neutral losses and product ions. For this compound, HRMS/MS would reveal specific fragmentation pathways, such as the loss of the furan (B31954) ring, water molecules, and characteristic cleavages of the polycyclic core. This detailed fragmentation data acts as a fingerprint for its rapid identification in complex mixtures. nih.gov Untargeted metabolomics approaches can reveal unexpected metabolic transformations of this compound, while targeted methods provide precise quantification. nih.govmdpi.comnih.govmdpi.com

Interactomics studies, which explore the interactions of small molecules with proteins, can also be facilitated by HRMS. Techniques like affinity purification-mass spectrometry could potentially identify protein targets of this compound by incubating the compound with a cell lysate and identifying the proteins that bind to it.

| Technique | Application for this compound | Information Gained |

| UHPLC-Orbitrap MS | Untargeted metabolomics of plant cell cultures | Identification of this compound and related metabolites. |

| LC-Q-TOF MS/MS | Targeted quantification in biological fluids | Precise concentration measurements for pharmacokinetic studies. |

| High-Energy C-trap Dissociation (HCD) | Structure-Fragment Relationship (SFR) studies | Characteristic fragmentation patterns for identification. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structure elucidation of complex natural products like this compound. While mass spectrometry provides the molecular formula, NMR reveals the precise arrangement of atoms and their stereochemical relationships. One-dimensional NMR experiments (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons present.

For a molecule as complex as this compound, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) is used to identify proton-proton spin-spin couplings, revealing the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups like the 11-beta hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and the three-dimensional conformation of the molecule in solution. nih.govnih.gov

Conformational analysis by NMR helps to understand how the molecule exists in a dynamic state in solution, which can be critical for its biological activity. copernicus.orgmdpi.comfrontiersin.org For instance, the orientation of the furan ring relative to the steroid-like core can be determined, providing insights into how the molecule might fit into a protein's binding site.

| NMR Experiment | Purpose in this compound Analysis |

| ¹H NMR | Identifies chemical environment and number of protons. |

| ¹³C NMR / DEPT | Determines the number and type (CH₃, CH₂, CH, C) of carbon atoms. |

| COSY | Establishes H-H connectivities within spin systems. |

| HSQC/HMBC | Maps the complete carbon skeleton and assigns functional groups. |

| NOESY/ROESY | Determines relative stereochemistry and solution-state 3D conformation. nih.gov |

X-ray Crystallography and Cryo-EM for Target-Ligand Complex Structural Studies

X-ray crystallography provides the most definitive, atomic-resolution three-dimensional structure of a molecule in its solid, crystalline state. For this compound, obtaining a high-quality crystal would unambiguously confirm its molecular structure and absolute stereochemistry, corroborating the assignments made by NMR. The structure of the parent compound, cedrelone, has been reported in crystallographic databases, providing a solid reference point. ugr.esnih.gov

More significantly, X-ray crystallography is a powerful tool for studying the interactions between a ligand and its biological target. biocrick.combiorxiv.orgnih.gov Research has indicated that cedrelone can act as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net To understand the molecular basis of this inhibition, researchers could co-crystallize this compound with the 11β-HSD1 enzyme. The resulting crystal structure of the target-ligand complex would reveal the precise binding mode, identifying the key amino acid residues involved in the interaction and the specific hydrogen bonds and hydrophobic contacts that stabilize the complex. This information is invaluable for structure-based drug design, guiding the synthesis of more potent and selective inhibitors.

For very large or membrane-bound protein targets that are difficult to crystallize, Cryogenic Electron Microscopy (Cryo-EM) has emerged as a powerful alternative for high-resolution structure determination of protein-ligand complexes.

| Technique | Objective | Significance for this compound Research |

| Single-Crystal X-ray Diffraction | Determine the absolute 3D structure of this compound. | Unambiguous confirmation of connectivity and stereochemistry. biorxiv.org |

| Co-crystallography with a Target Protein (e.g., 11β-HSD1) | Visualize the ligand-protein binding interactions at an atomic level. nih.gov | Provides a molecular basis for the mechanism of action and enables structure-based drug design. |

| Cryo-EM | Structural analysis of large or difficult-to-crystallize protein complexes. | An alternative to X-ray crystallography for specific targets. |

Bio-Assay Development and High-Throughput Screening for Mechanistic Discoveries

The discovery of the biological activities of this compound relies on a cascade of biological assays. Initial investigations often use broad, phenotype-based screens. For instance, cedrelone, the parent compound, has shown antifungal and antifeedant activities in initial bioassays. biocrick.comsci-hub.se Similar assays would be employed for this compound to establish its general bioactivity profile.

Once an interesting activity is identified, such as the inhibition of 11β-HSD1, more specific and robust assays are developed for detailed mechanistic studies and for screening compound libraries. researchgate.net High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of thousands of compounds against a specific biological target. chemdiv.com For this compound, an HTS campaign could be designed using a purified 11β-HSD1 enzyme. The assay would measure the enzyme's activity (e.g., by monitoring the conversion of a substrate to a product via fluorescence or mass spectrometry) in the presence of various test compounds.

The goals of such a screening cascade are:

Hit Identification : To discover initial compounds (hits) from a large library that show activity against the target. chemdiv.com

Hit-to-Lead Optimization : To test derivatives of this compound to establish a Structure-Activity Relationship (SAR), guiding medicinal chemists in designing more potent molecules.

Mechanistic Elucidation : To use the assay to understand how this compound inhibits the enzyme (e.g., competitive, non-competitive inhibition).

| Assay Type | Example for this compound | Purpose |

| Phenotypic Assay | Antifungal detached leaf bioassay. sci-hub.se | Initial discovery of general biological activity. |

| Biochemical Assay | In vitro 11β-HSD1 enzymatic inhibition assay. researchgate.net | Quantify potency (IC₅₀) and determine the mechanism of inhibition. |

| High-Throughput Screening (HTS) | Automated 1536-well plate enzymatic assay. | Screen large compound libraries to find new active scaffolds or optimize existing ones. |

Isotopic Labeling Techniques for Biosynthetic Pathway Tracing and Metabolic Fate Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through complex biochemical pathways. nih.gov By feeding organisms or cell cultures with precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can follow the incorporation of these labels into the final natural product. nih.govnih.gov This provides definitive evidence for the biosynthetic origin of the molecule's carbon skeleton and functional groups.

For this compound, a tetranortriterpenoid, the biosynthesis is expected to proceed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. To investigate this, neem tree cell suspension cultures have been successfully used to study the biosynthesis of related limonoids. nih.gov

Feeding Experiments : The cell culture would be fed with isotopically labeled glucose (e.g., [1-¹³C]glucose or [U-¹³C₆]glucose).

Analysis : After a period of growth, the this compound would be isolated, and the pattern of ¹³C incorporation would be analyzed by Mass Spectrometry (which detects the mass increase) and ¹³C-NMR (which identifies the exact location of each labeled atom).

This approach can unravel the entire biosynthetic pathway, identifying the specific precursors and intermediates. nih.gov Furthermore, synthesizing an isotopically labeled version of this compound allows for metabolic fate studies. biorxiv.orgnih.gov By administering the labeled compound to a biological system, researchers can use LC-MS to track its absorption, distribution, metabolism, and excretion (ADME), identifying the various metabolites that are formed by detecting the isotopic signature. nih.govbiorxiv.org

| Isotopic Label | Precursor | Analytical Method | Information Obtained |

| ¹³C | [1-¹³C]Glucose | LC-MS, ¹³C-NMR | Tracing the carbon backbone formation in the biosynthetic pathway. nih.gov |

| ¹⁸O | ¹⁸O₂ | LC-MS | Determining the origin of the oxygen atoms in the hydroxyl and other functional groups. |

| ²H or ³H | Labeled this compound | LC-MS | Tracking the metabolic fate (ADME) of the compound in a biological system. |

Future Directions and Emerging Research Avenues for 11beta Hydroxycedrelone

Discovery of Novel Molecular Targets and Unexplored Biological Interactions

A primary future objective is the comprehensive identification of the molecular targets of 11beta-Hydroxycedrelone. Limonoids as a class exhibit a wide array of biological activities, including anticancer, antimalarial, and antiviral effects, suggesting they interact with multiple cellular proteins and pathways. nih.gov For this compound, research can move beyond preliminary screening to pinpoint specific enzyme and receptor interactions.

Given its name, a logical starting point for investigation is its potential interaction with the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are crucial for modulating the local availability of active glucocorticoids, like cortisol, and are implicated in metabolic diseases. nih.govnih.gov The 11β-HSD1 isoform, in particular, catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is an attractive strategy for treating metabolic syndrome. nih.govnih.gov Future studies should explore whether this compound can act as an inhibitor of 11β-HSD1, potentially explaining some of its biological effects. nih.gov This could be achieved through enzymatic assays using recombinant human 11β-HSD1 and cellular models to assess its impact on cortisol metabolism. researchgate.net

Beyond 11β-HSD, untargeted approaches such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to "fish" for binding partners in cell lysates, potentially revealing novel and unexpected targets that could open new therapeutic indications.

| Potential Research Approach | Objective | Rationale |

| Enzymatic Assays | To determine if this compound inhibits 11β-HSD1 or 11β-HSD2. | The compound's name suggests a structural similarity to steroids, making 11β-HSD a plausible target involved in metabolic regulation. nih.govox.ac.uk |

| Cell-Based Assays | To measure the effect on intracellular cortisol levels in cell lines (e.g., keratinocytes, adipocytes). | To confirm target engagement in a biological context and assess functional outcomes. nih.gov |

| Chemical Proteomics | To identify a broad range of protein binding partners in an unbiased manner. | Limonoids often have multiple targets; this approach can uncover previously unknown biological interactions. nih.gov |

| Gene Expression Profiling | To analyze changes in cellular gene expression following treatment with the compound. | To understand the downstream biological pathways modulated by this compound. |

Advancements in Stereoselective Synthesis for Tailored Research Probes

The limited availability of this compound from natural sources poses a significant barrier to in-depth biological investigation. Developing a robust and stereoselective total synthesis is therefore a critical goal. Such a synthesis would not only provide a reliable supply of the natural product but, more importantly, would enable the creation of tailored analogs to serve as research probes. rsc.orgrsc.org

Future synthetic strategies could focus on modular approaches that allow for the late-stage introduction of specific functional groups. These groups could include:

Biotin or Alkyne Tags: For use in affinity purification and identification of protein targets.

Fluorescent Labels: To visualize the subcellular localization of the compound and its interactions in living cells.

Photo-affinity Labels: To covalently cross-link the compound to its biological target upon UV irradiation, facilitating unambiguous target identification.

By systematically modifying the core structure of this compound, structure-activity relationship (SAR) studies can be conducted to identify the key pharmacophores responsible for its biological activity. This knowledge is essential for designing more potent and selective derivatives. researchgate.net

Application of Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis and Diversification

Synthetic biology and metabolic engineering offer a powerful alternative to chemical synthesis for producing complex natural products like this compound. nih.gov The future in this area involves identifying the complete biosynthetic gene cluster responsible for its production in the source organism. Once identified, these genes can be transferred into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to establish heterologous production. youtube.com

This approach has several advantages:

Sustainable Production: It circumvents the need for harvesting potentially rare plants and avoids the complexities of total chemical synthesis.

Pathway Optimization: The expression of biosynthetic genes can be fine-tuned, and competing metabolic pathways in the host organism can be silenced to maximize yield. nih.gov

Novel Diversification: By introducing enzymes from other metabolic pathways (combinatorial biosynthesis) or using directed evolution to alter the function of existing enzymes, novel derivatives of this compound with potentially enhanced or new biological activities can be generated.

This strategy could lead to a "bio-factory" capable of producing a library of related limonoids, significantly accelerating the drug discovery and development process.

Computational Chemistry, Cheminformatics, and Artificial Intelligence in Predicting and Elucidating Mechanisms of Action

The integration of artificial intelligence (AI) and computational chemistry is set to revolutionize natural product research. cas.orgtue.nl For this compound, these tools can be applied across the research pipeline.

Target Prediction: AI-based algorithms, trained on vast databases of known drug-target interactions, can predict the most likely biological targets for this compound based on its chemical structure. This can help prioritize experimental validation efforts. cas.orgresearchgate.net

Molecular Modeling: Once a potential target is identified (e.g., 11β-HSD1), molecular docking and molecular dynamics simulations can be used to predict the precise binding mode and affinity of this compound within the protein's active site. dntb.gov.ua This provides insights into the mechanism of action at an atomic level.

Generative Models: Deep learning models can be used to design novel molecules de novo that are inspired by the this compound scaffold but optimized for specific properties like increased potency, better selectivity, or improved pharmacokinetic profiles. tue.nl

Data Integration: AI can help integrate diverse datasets, including genomic, proteomic, and metabolomic data, to build a comprehensive picture of the compound's effects on biological systems, aiding in the elucidation of complex mechanisms. citrusindustry.netufl.edu

| Computational Tool | Application for this compound Research | Expected Outcome |

| Machine Learning | In silico screening against target databases. | A prioritized list of potential protein targets for experimental validation. cas.org |

| Molecular Docking | Predicting the binding pose within a target's active site. | Understanding key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). dntb.gov.ua |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-protein complex over time. | Assessment of binding stability and conformational changes. |

| Generative AI | Designing novel chemical structures based on the core scaffold. | A library of virtual compounds with potentially improved properties for synthesis and testing. tue.nl |

Investigating Ecological Roles and Chemical Communication Mediated by Limonoids

The biological activities of limonoids are a product of their evolutionary function in plants, often as a defense mechanism against herbivores and pathogens. acs.org A fascinating and underexplored avenue of research is the specific ecological role of this compound. Future studies could investigate its function as:

An Insect Antifeedant or Toxin: Many well-known limonoids, such as azadirachtin (B1665905) from the neem tree, are potent insect antifeedants. acs.org Research could assess the effects of this compound on common agricultural pests.

An Antimicrobial Agent: Its role in protecting the plant from fungal or bacterial infections could be explored through assays against a panel of plant pathogens.

An Allelopathic Compound: Investigating whether the compound is exuded into the soil to inhibit the growth of competing plant species.

Understanding the natural role of this compound provides valuable context for its pharmacological properties and could inspire new applications in agriculture as a natural and environmentally friendly biopesticide.

Q & A

Basic Research Questions

Q. How can 11β-Hydroxycedrelone be reliably identified and characterized in natural product extracts?

- Methodological Answer : Use hyphenated analytical techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to isolate and identify the compound from complex matrices. NMR spectroscopy (1H and 13C) should confirm structural elucidation, comparing spectral data with published reference standards. For quantification, pair HPLC with UV-Vis detection at wavelengths specific to its chromophore (e.g., 220–280 nm). Ensure reproducibility by validating protocols with triplicate runs and spiked samples .

Q. What experimental parameters optimize the synthesis of 11β-Hydroxycedrelone in laboratory settings?

- Methodological Answer : Focus on stereochemical control during synthesis by employing chiral catalysts (e.g., Sharpless epoxidation catalysts) to ensure the β-hydroxyl configuration. Reaction conditions (temperature, solvent polarity, and pH) should be systematically varied using a Design of Experiments (DoE) approach. Monitor reaction progress via TLC or in-situ FTIR, and validate purity post-synthesis using GC-MS and elemental analysis. Document protocols in line with reproducibility guidelines, including detailed reagent ratios and purification steps .

Q. How can researchers assess the purity of 11β-Hydroxycedrelone for pharmacological studies?

- Methodological Answer : Combine orthogonal methods:

- Chromatographic purity : Use HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to achieve >95% peak area.

- Spectroscopic confirmation : Match NMR and IR spectra to authenticated standards.

- Elemental analysis : Verify carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values.

- Report impurities (e.g., residual solvents) via GC-MS and address batch-to-batch variability using statistical process control charts .

Advanced Research Questions

Q. What experimental designs elucidate the biosynthetic pathway of 11β-Hydroxycedrelone in plant systems?

- Methodological Answer : Use isotopic labeling (e.g., 13C-glucose tracer studies) coupled with LC-MS/MS to track precursor incorporation. Knockout or silence candidate biosynthetic genes (e.g., cytochrome P450s) via CRISPR/Cas9 in plant cell cultures, and monitor metabolite profiles using untargeted metabolomics. Compare pathway intermediates across wild-type and mutant strains to identify rate-limiting enzymatic steps .

Q. How can researchers resolve contradictions in reported bioactivity data for 11β-Hydroxycedrelone?

- Methodological Answer : Conduct a systematic review to identify methodological inconsistencies (e.g., cell line variability, assay endpoints). Replicate key studies under standardized conditions (e.g., ISO-certified cell cultures, controlled oxygen tension). Perform meta-analysis to quantify effect sizes and heterogeneity. If discrepancies persist, validate mechanisms using orthogonal assays (e.g., siRNA knockdown of putative targets) and publish negative results to clarify context-dependent activity .

Q. What computational strategies predict the molecular interactions of 11β-Hydroxycedrelone with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding, prioritizing targets with known relevance (e.g., NF-κB, COX-2).

- MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability and conformational changes.

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. How should researchers design in vivo studies to evaluate 11β-Hydroxycedrelone’s pharmacokinetics while adhering to ethical guidelines?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Use a crossover design to minimize animal numbers.

- Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS at multiple timepoints.

- Include control groups receiving vehicle or reference drugs.

- Obtain ethics approval by submitting protocols detailing humane endpoints, sample size justification, and veterinary oversight. Publish raw pharmacokinetic data in open-access repositories for transparency .

Methodological Considerations for All Studies

- Data Validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-rater reliability in qualitative assays .

- Reproducibility : Archive raw datasets, code, and instrument calibration logs in FAIR-compliant repositories (e.g., Zenodo) .

- Literature Integration : Perform citation chaining (forward/backward searches) to contextualize findings within existing knowledge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.